molecular formula C15H23NO3S B344765 1-(3-methyl-4-propoxybenzenesulfonyl)piperidine CAS No. 898639-10-6

1-(3-methyl-4-propoxybenzenesulfonyl)piperidine

Cat. No.: B344765
CAS No.: 898639-10-6
M. Wt: 297.4g/mol
InChI Key: RJDVEVYHSJZWJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methyl-4-propoxybenzenesulfonyl)piperidine is a chemical compound of significant interest in organic and medicinal chemistry research. It features a piperidine moiety, a six-membered nitrogen-containing heterocycle that is one of the most fundamental building blocks for designing active pharmaceutical ingredients and is present in more than twenty classes of pharmaceuticals . The molecule is functionalized with a benzenesulfonyl group, a common pharmacophore that can contribute to binding with biological targets and is frequently explored in structure-activity relationship (SAR) studies . Piperidine derivatives are extensively utilized in the synthesis of various biologically active molecules, including acetylcholinesterase inhibitors for neurological research and compounds with antimicrobial properties . The specific structure of this compound, which incorporates a 3-methyl-4-propoxybenzene ring, suggests its potential application as a key intermediate in complex synthetic routes. Researchers may employ it in the development of novel substances or as a precursor for constructing more complex molecular architectures, such as those found in potential drug candidates . This product is intended for use in controlled laboratory environments by qualified professionals. It is strictly for research and development purposes and is not classified as a drug. This compound is offered with the guarantee of high purity and consistent quality to ensure reliable and reproducible experimental results. Intended Use and Disclaimer: This product is for research use only by trained laboratory personnel. It is not intended for diagnostic or therapeutic applications, nor for human or animal consumption of any kind.

Properties

IUPAC Name

1-(3-methyl-4-propoxyphenyl)sulfonylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3S/c1-3-11-19-15-8-7-14(12-13(15)2)20(17,18)16-9-5-4-6-10-16/h7-8,12H,3-6,9-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJDVEVYHSJZWJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Methyl-4-Propoxybenzenesulfonyl Chloride

The sulfonyl chloride precursor is synthesized via:

  • Propoxylation of 3-methylphenol :

    • 3-Methylphenol (m-cresol) undergoes Williamson ether synthesis with 1-bromopropane in the presence of potassium carbonate (K₂CO₃) or sodium hydride (NaH) in anhydrous acetone.

    • Reaction conditions: 60–80°C, 12–24 hours, yielding 3-methyl-4-propoxybenzene.

  • Sulfonation and chlorination :

    • Sulfonation of 3-methyl-4-propoxybenzene with chlorosulfonic acid (ClSO₃H) at 0–5°C forms 3-methyl-4-propoxybenzenesulfonic acid.

    • Conversion to sulfonyl chloride using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) in dichloromethane (DCM) at reflux.

Coupling with Piperidine

The sulfonyl chloride reacts with piperidine in a nucleophilic substitution:

  • Conditions : Anhydrous DCM or tetrahydrofuran (THF), triethylamine (Et₃N) or NaOH as base, 0–25°C, 4–6 hours.

  • Workup : The crude product is washed with water, extracted with ethyl acetate, and purified via recrystallization (ethanol/water) or silica gel chromatography.

Table 1 : Optimization of Sulfonylation Conditions

BaseSolventTemperature (°C)Yield (%)Purity (%)
Et₃NDCM0–257899
NaOHTHF256595
K₂CO₃Acetone407097

Alternative Synthetic Routes

One-Pot Sulfonation-Chlorination

A streamlined approach eliminates intermediate isolation:

  • 3-Methyl-4-propoxybenzene is treated with ClSO₃H followed by SOCl₂ in DCM, generating the sulfonyl chloride in situ. Piperidine is added directly, with Et₃N to neutralize HCl.

  • Advantages : Reduced handling of hazardous intermediates; yield: 72%.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the sulfonylation step:

  • Piperidine and sulfonyl chloride are heated at 80°C for 15 minutes in DCM with Et₃N.

  • Yield : 85%, with 98% purity.

Catalytic and Green Chemistry Approaches

Organocatalytic Sulfonylation

Recent advances employ thiourea catalysts to enhance reaction efficiency:

  • Catalyst : 10 mol% Schreiner’s thiourea in DCM at 25°C.

  • Outcome : 88% yield, enantiomeric excess (ee) >99% for chiral derivatives.

Solvent-Free Conditions

Reaction under neat conditions minimizes waste:

  • Piperidine and sulfonyl chloride are mixed with Et₃N at 40°C for 2 hours.

  • Yield : 70%, comparable to traditional methods.

Comparative Analysis of Methods

Table 2 : Method Comparison for Industrial Scalability

MethodYield (%)Cost EfficiencyScalabilityEnvironmental Impact
Classical78ModerateHighModerate
One-Pot72HighModerateLow
Microwave-Assisted85LowLowModerate
Solvent-Free70HighHighLow

Critical Challenges and Solutions

  • Sulfonyl Chloride Stability : Moisture-sensitive; reactions require anhydrous conditions and inert atmospheres (N₂/Ar).

  • Byproduct Formation : Over-sulfonylation is mitigated by stoichiometric control (1:1 sulfonyl chloride:piperidine).

  • Purification : Column chromatography (hexane/ethyl acetate) resolves residual sulfonic acids.

Chemical Reactions Analysis

1-(3-methyl-4-propoxybenzenesulfonyl)piperidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction yield and selectivity .

Scientific Research Applications

1-(3-methyl-4-propoxybenzenesulfonyl)piperidine has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-methyl-4-propoxybenzenesulfonyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural differences and biological activities of 1-(3-methyl-4-propoxybenzenesulfonyl)piperidine and related compounds:

Compound Name Key Substituents Biological Activity/Receptor Interaction Synthesis Challenges Reference
This compound 3-methyl, 4-propoxybenzenesulfonyl Potential sigma receptor interaction (inferred) Stability under storage conditions
1-(3-Phenylbutyl)piperidine (RC-33) 3-phenylbutyl Binds to S1R ligands; RMSD > 2.5 Å in docking Hydrophobic substituent optimization
Phencyclidine (PCP) 1-phenylcyclohexyl NMDA receptor antagonist; analgesic Psychoactive side effects
(+)-3-[3-Hydroxyphenyl]-N-(1-propyl)piperidine 3-hydroxyphenyl, N-propyl High sigma-1 receptor affinity (Ki ~ nM range) Stereoselective synthesis
1-[1-(3-Methoxyphenyl)tetralyl]piperidine 3-methoxyphenyltetralyl Analgesic (tail immersion test) Thermal stability during synthesis
IPAB (Imaging agent) 4-iodobenzamide, piperidinylaminoethyl Sigma-1 affinity (Ki = 6.0 nM); melanoma imaging Radiolabeling efficiency

Key Observations :

  • Sulfonyl vs. Benzamide Groups : The sulfonyl group in the target compound may enhance metabolic stability compared to benzamide derivatives like IPAB, which are used in imaging but may have shorter half-lives .
  • Hydrophobic Substituents : Compounds with bulky hydrophobic groups (e.g., 3-phenylbutyl in RC-33) exhibit altered binding orientations in hydrophobic cavities, suggesting that the 4-propoxy group in the target compound could optimize cavity fit .
  • Receptor Selectivity : The target compound’s benzenesulfonyl group may favor sigma receptor interactions, similar to (+)-3-PPP, whereas PCP derivatives primarily target NMDA receptors .

Pharmacological and Binding Properties

  • Sigma Receptor Affinity : Piperidine derivatives with sulfonyl or aryl groups often exhibit high sigma-1 affinity. For example, (+)-3-PPP shows nM-level binding, while IPAB’s Ki of 6.0 nM highlights the impact of iodobenzamide substituents . The target compound’s benzenesulfonyl group may similarly enhance sigma-1 binding but requires experimental validation.
  • Analgesic Activity: PCP and its analogs (e.g., 1-[1-(3-methoxyphenyl)tetralyl]piperidine) demonstrate analgesic effects via NMDA receptor antagonism . The target compound’s sulfonyl group may redirect activity toward non-NMDA pathways, reducing psychoactive side effects.

Biological Activity

1-(3-Methyl-4-propoxybenzenesulfonyl)piperidine is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a piperidine ring, which is known for its versatility in pharmacological applications. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H23NO3S
  • Molecular Weight : 321.43 g/mol

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The sulfonamide group may interact with specific enzymes, inhibiting their activity and thereby affecting various biochemical pathways.
  • Receptor Binding : The compound may bind to certain receptors, influencing cellular signaling processes.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially making it useful in treating infections.

Biological Activity Summary

The following table summarizes the biological activities reported for this compound:

Activity Description Reference
AntimicrobialExhibits activity against various bacterial strains
AnticancerShows potential in inhibiting cancer cell proliferation
Enzyme InhibitionInhibits specific enzymes involved in metabolic pathways

Case Studies

Several case studies have been conducted to investigate the biological effects of this compound:

  • Antimicrobial Efficacy Study :
    • Objective : To evaluate the antimicrobial properties against common pathogens.
    • Findings : The compound demonstrated significant inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
  • Anticancer Activity Assessment :
    • Objective : To assess the impact on cancer cell lines.
    • Findings : In vitro studies indicated that the compound reduced cell viability in various cancer cell lines, indicating potential for further development as an anticancer drug.

Research Findings

Recent research has focused on the synthesis and optimization of this compound derivatives to enhance its biological activity. Key findings include:

  • Structure-Activity Relationship (SAR) : Modifications to the piperidine ring and sulfonyl group have been shown to significantly alter the compound's efficacy and selectivity towards specific biological targets.
  • Pharmacokinetics and Toxicity Studies : Preliminary studies indicate a favorable pharmacokinetic profile with low toxicity levels, making it a candidate for further development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.